

# Technical Guide: tert-Butyl D-Methioninate Hydrochloride as a Chiral Building Block

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## Compound of Interest

Compound Name: *tert-Butyl D-methioninate hydrochloride*

CAS No.: 1356447-69-2

Cat. No.: B592766

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## Abstract

This application note details the physicochemical properties, synthesis, and strategic utilization of **tert-Butyl D-methioninate hydrochloride** (H-D-Met-OtBu·HCl) in the synthesis of proteolytically stable peptidomimetics. Unlike its L-isomer, the D-configuration confers resistance to enzymatic degradation, while the tert-butyl ester provides acid-labile C-terminal protection orthogonal to base-labile (Fmoc) and hydrogenolytic (Cbz) groups. This guide addresses the critical challenges of working with methionine—specifically the prevention of S-alkylation and oxidation during acidolytic deprotection—providing validated protocols for synthesis and cleavage.[1]

## Chemical Profile & Properties[2][3][4][5][6][7]

**tert-Butyl D-methioninate hydrochloride** is the hydrochloride salt of the tert-butyl ester of D-methionine. It serves as a crucial intermediate for introducing D-Met residues at the C-terminus of peptides or into small molecule drug candidates.

Property	Data
Chemical Name	tert-Butyl (2R)-2-amino-4-(methylsulfanyl)butanoate hydrochloride
CAS Number	1356447-69-2 (D-isomer HCl) / 91183-71-0 (L-isomer analog)
Molecular Formula	C <sub>9</sub> H <sub>19</sub> NO <sub>2</sub> S[1][2][3][4][5][6][7] · HCl
Molecular Weight	241.78 g/mol
Melting Point	144–152 °C (Decomposes)
Solubility	Soluble in water, methanol, ethanol, DMF, DMSO.
Chirality	D-Enantiomer (R-configuration)
Storage	2–8 °C, Desiccated. Hygroscopic.

## Strategic Utility in Drug Design

### Orthogonal Protection Strategy

The tert-butyl ester group is stable to base, allowing for the removal of N-terminal Fmoc groups (using piperidine) without affecting the C-terminus. This makes H-D-Met-OtBu ideal for Solution Phase Peptide Synthesis or as a starting unit for convergent synthesis.

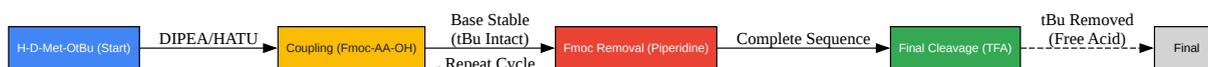
### The D-Isomer Advantage

Incorporating D-Methionine into peptide sequences significantly alters the pharmacokinetic profile:

- **Proteolytic Stability:** Endogenous proteases (e.g., trypsin, chymotrypsin) recognize L-stereocenters. D-Met residues act as "gatekeepers," blocking cleavage and extending plasma half-life.
- **Conformational Bias:** D-amino acids induce specific turn structures (e.g.,  $\beta$ -turns) in peptide backbones, potentially locking the molecule into a bioactive conformation.

## Visualization: Orthogonal Protection Logic

The following diagram illustrates the chemical compatibility of the tert-butyl group during standard peptide elongation cycles.



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Figure 1: The tert-butyl ester remains stable during basic Fmoc deprotection steps, allowing iterative peptide growth. It is cleaved only during the final acidic global deprotection.

## Protocol: Synthesis of tert-Butyl D-Methioninate HCl

While commercially available, high-purity synthesis in-house ensures the removal of trace S-oxidized impurities. The Perchloric Acid / tert-Butyl Acetate method is preferred over isobutylene gas for safety and ease of handling in standard laboratories.

### Materials

- D-Methionine (High purity, >99%)
- tert-Butyl Acetate (Reagent grade)
- Perchloric Acid (70%, Aqueous) [Caution: Strong Oxidizer/Explosive risk]
- Ethyl Acetate / Diethyl Ether / HCl gas (or 4M HCl in Dioxane)

### Step-by-Step Methodology

- Suspension: In a round-bottom flask, suspend D-Methionine (10 mmol) in tert-butyl acetate (150 mL).
- Catalysis: Add Perchloric acid (11 mmol, 1.1 eq) dropwise at 0 °C.

- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 18–24 hours. A clear solution indicates the formation of the ester.
- Quenching: Cool to 0 °C. Carefully extract the mixture with 0.5 M NaOH (cold) or saturated NaHCO<sub>3</sub> to remove excess acid and unreacted amino acid. The product (free base) resides in the organic (tert-butyl acetate) layer.
- Salt Formation:
  - Dry the organic layer over MgSO<sub>4</sub> and filter.
  - Cool the filtrate to 0 °C.
  - Slowly bubble dry HCl gas through the solution OR add 4M HCl in Dioxane (1.2 eq) dropwise.
  - White precipitate of H-D-Met-OtBu·HCl will form immediately.
- Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum over P<sub>2</sub>O<sub>5</sub>.

Yield Expectation: 75–85%.

## Critical Handling: Deprotection & Scavenging[4]

The most critical aspect of using Methionine derivatives is the Final Cleavage. When removing the tert-butyl group with Trifluoroacetic Acid (TFA), the tert-butyl cation (

) is generated. Without intervention, this electrophile attacks the nucleophilic sulfur of the methionine thioether, causing S-tert-butylation (irreversible). Additionally, the sulfur is prone to oxidation to sulfoxide (Met(O)).[1][8]

## Validated Scavenger Cocktails

Standard Protocol (Reagent K/H variant): Use this for general peptides containing D-Met.

- TFA: 82.5%
- Phenol: 5%[9]

- Thioanisole: 5% (Accelerates removal of Pbf/Trt groups)
- Water: 5%
- EDT (1,2-Ethanedithiol): 2.5% (Crucial for Met protection)

Advanced Protocol (Oxidation-Free): Based on recent literature (e.g., ACS Omega 2023), this cocktail eradicates oxidation and minimizes alkylation.

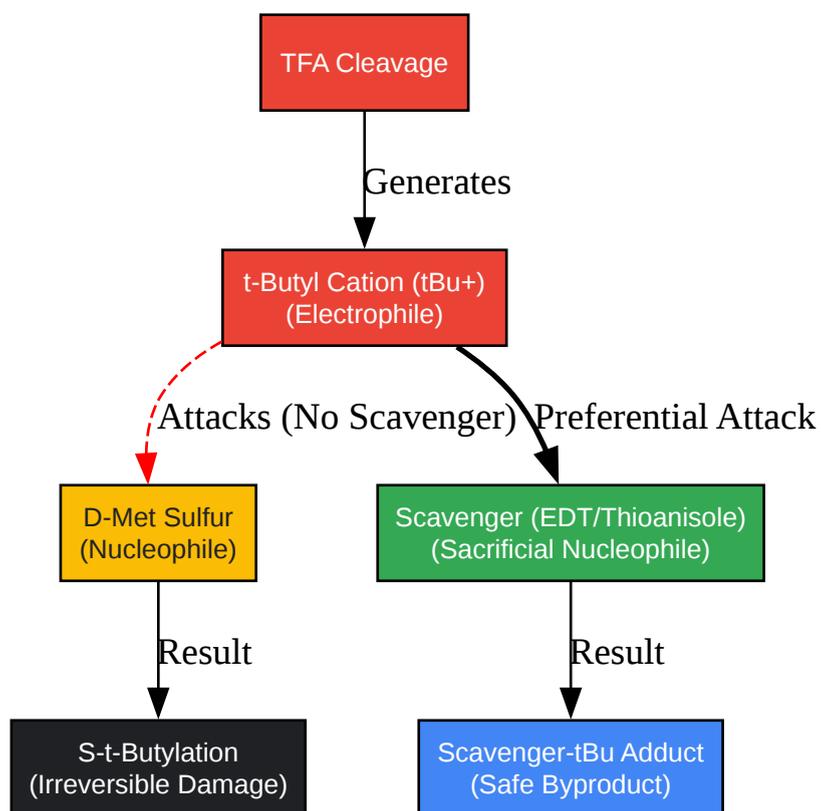
- TFA: 85%<sup>[1]</sup>
- Thioanisole: 5%
- TMSCl (Trimethylsilyl chloride): 5%
- Dimethyl sulfide (Me<sub>2</sub>S): 5%<sup>[10]</sup>
- Triphenylphosphine (PPh<sub>3</sub>): 1 mg/mL (Reduces any formed sulfoxides in situ)<sup>[1]</sup>

## Protocol: Cleavage Procedure

- Preparation: Place the peptidyl-resin or protected peptide in a reaction vessel.
- Cocktail Addition: Add the chosen Scavenger Cocktail (10–15 mL per gram of resin).
- Reaction: Shake at room temperature for 2–3 hours under Nitrogen atmosphere.
  - Note: Nitrogen is vital to prevent atmospheric oxygen from oxidizing the Met sulfur.
- Precipitation: Filter the resin. Drop the filtrate into ice-cold Diethyl Ether (10x volume).
- Recovery: Centrifuge the precipitate (3000 rpm, 5 min). Decant ether. Repeat wash 2x.

## Visualization: The Scavenger Mechanism

This diagram explains why the cocktail is necessary.



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Figure 2: Competition kinetics. Scavengers (EDT/Thioanisole) must be present in high molar excess to intercept the reactive t-butyl cation before it alkylates the Methionine sulfur.

## Troubleshooting Guide

Issue	Observation (HPLC/MS)	Root Cause	Corrective Action
Met-Oxidation	Mass shift +16 Da (M+16)	Exposure to air during cleavage or peroxides in ether.	Use Advanced Protocol (TMSCl/PPh <sub>3</sub> ). Ensure Diethyl Ether is peroxide-free (test with KI strips).
S-Alkylation	Mass shift +56 Da (M+56)	Insufficient scavenger capacity.	Increase EDT concentration to 5%. Ensure cleavage time does not exceed 4 hours.
Incomplete Cleavage	Mass shift +56 Da (tBu ester intact)	Steric hindrance around D-Met.	Extend cleavage time to 3-4 hours.
Racemization	Split peaks in HPLC	High temperature coupling or strong base.	Use DIPEA/Collidine (weaker bases). Keep coupling temp < 40 °C. Use Oxyma/DIC activation.

## References

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- Methionine Oxidation & Scavenging
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- D-Amino Acid Stability
  - Context: "Comparison of DL-Methionine and L-Methionine levels in liver metabolism..."
  - Source:

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